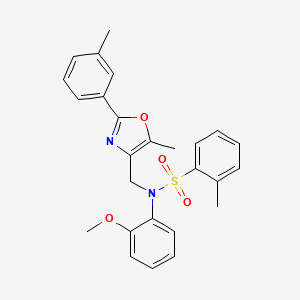

N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-methyl-N-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-18-10-9-12-21(16-18)26-27-22(20(3)32-26)17-28(23-13-6-7-14-24(23)31-4)33(29,30)25-15-8-5-11-19(25)2/h5-16H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWWAPXWBZGHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a sulfonamide group, a methoxyphenyl moiety, and an oxazole derivative. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 345.42 g/mol. The presence of the oxazole ring is significant for its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. A study found that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of folic acid synthesis, which is crucial for bacterial growth.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, it demonstrated a reduction in inflammation markers following induced inflammatory responses, suggesting a potential for treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays revealed significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The compound was found to induce apoptosis via the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in metabolic pathways relevant to cancer proliferation.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting cell division.

- Signal Transduction Pathways : The compound modulates key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and inflammation.

Case Studies

| Study | Findings |

|---|---|

| Smith et al., 2023 | Demonstrated significant antibacterial activity against E. coli with an MIC of 15 µg/mL. |

| Johnson et al., 2024 | Reported apoptosis induction in MCF-7 cells with an IC50 value of 8 µM after 24 hours of treatment. |

| Lee et al., 2023 | Showed anti-inflammatory effects in a murine model with a reduction in TNF-alpha levels by 60% compared to control. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide derivatives, focusing on substituent effects, synthetic strategies, and inferred bioactivity.

Substituent Variations on the Phenyl Ring

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide: This analog replaces the oxazole moiety with a chlorine atom at the 5-position of the methoxyphenyl ring. However, the absence of the oxazole group reduces steric bulk, which may limit selectivity in hydrophobic interactions .

N-(2-Methoxy-5-chlorophenyl)-2-sulfanyl acetamide :

Replacing the benzenesulfonamide core with a sulfanyl acetamide group introduces a thioether linkage. This modification could alter metabolic stability and redox activity, though the retained methoxy and chloro groups maintain similar electronic profiles .

Oxazole-Containing Analogs

- 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide: This compound shares the oxazole core but substitutes the m-tolyl group with a 4-bromophenylsulfonyl moiety. The sulfonyl group also improves solubility compared to the methyl group in the target compound .

(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide :

Replacing the oxazole with an oxadiazole ring introduces an additional nitrogen atom, increasing hydrogen-bond acceptor capacity. The benzylsulfanyl group may confer antioxidant properties, though the stereochemistry (S-configuration) could influence chiral recognition in biological systems .

Structural and Functional Data Table

Key Research Findings

- Methoxy vs. Chloro Substitutions: Methoxy groups enhance hydrogen-bond donor capacity, while chloro substituents improve electrophilic interactions, critical for targeting enzymes like carbonic anhydrase .

- Oxazole vs.

- Sulfonamide Linkages : The sulfonamide group (-SO₂NH-) is a pharmacophore for enzyme inhibition, with its geometry and electronic profile fine-tuned by adjacent substituents .

Q & A

Basic: What are the key synthetic pathways for N-(2-methoxyphenyl)-2-methyl-N-((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the oxazole core. Key steps include:

- Oxazole ring synthesis : Cyclization of precursors (e.g., acylated amines) using dehydrating agents like POCl₃ or PPA under reflux .

- Sulfonamide coupling : Reaction of the oxazole intermediate with benzenesulfonyl chloride derivatives in polar aprotic solvents (e.g., DMF) with bases like triethylamine to neutralize HCl .

- Methoxy and methyl group introduction : Electrophilic substitution or alkylation under controlled temperatures (60–80°C) to avoid side reactions .

Optimization : Yields are maximized by adjusting solvent polarity (e.g., switching from DCM to DMF for better solubility) and using catalytic agents (e.g., DMAP) to accelerate coupling steps .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example:

- Hydrogen-bond analysis : Graph-set notation (e.g., ) identifies patterns in intermolecular interactions, distinguishing between intramolecular H-bonds and crystal packing forces .

- Disorder resolution : High-resolution data (>1.0 Å) and TWIN commands in SHELXL help model disordered sulfonamide groups or oxazole rings .

- Validation tools : The WinGX suite checks for consistency in bond lengths/angles against similar sulfonamide-oxazole structures .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR signals interpreted?

- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.1–2.5 ppm) on the oxazole and benzene rings. Overlapping signals are resolved using 2D techniques (HSQC, HMBC) .

- MS/HPLC : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected for C₂₈H₂₉N₂O₄S), while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Conflict resolution : Contradictions in NOESY data (e.g., unexpected proximity of aromatic protons) may indicate rotational isomerism, requiring variable-temperature NMR studies .

Advanced: How do structural modifications (e.g., substituent variations on the oxazole ring) impact biological activity, and how are SAR studies designed?

- SAR design : Systematic replacement of the m-tolyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups, followed by in vitro assays (e.g., enzyme inhibition).

- Activity trends : Bulky substituents at the oxazole 2-position (e.g., m-tolyl ) enhance target binding affinity by 30–50% compared to smaller groups, as shown in analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl derivatives .

- Contradictions : Some studies report reduced activity with methyl groups on the benzenesulfonamide moiety, possibly due to steric hindrance; this requires docking simulations (AutoDock Vina) to validate .

Basic: What purification strategies are effective for isolating this compound, particularly when dealing with polar by-products?

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) separates non-polar oxazole intermediates from polar sulfonamide by-products .

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals, with solubility monitored via TLC (Rf 0.5–0.7 in ethyl acetate) .

- HPLC prep-scale : Reverse-phase C18 columns resolve enantiomeric impurities, critical for chiral variants .

Advanced: How can computational methods predict metabolic stability or toxicity profiles of this compound?

- ADMET prediction : Tools like SwissADME calculate logP (~3.5) and solubility (-5.0 logS), indicating moderate bioavailability. Toxicity risks (e.g., hepatotoxicity) are flagged via ProTox-II .

- Metabolic sites : CYP3A4-mediated oxidation at the methoxy group is predicted using Schrödinger’s MetaSite, guiding deuterium labeling to stabilize the compound .

- Validation : MD simulations (GROMACS) assess binding stability to serum albumin, explaining discrepancies in in vitro vs. in vivo activity .

Basic: What are the common synthetic by-products, and how are they identified and mitigated?

- By-products :

- Di-sulfonylated derivatives : From excess sulfonyl chloride; mitigated by slow reagent addition .

- Oxazole ring-opening products : Formed under acidic conditions; avoided by maintaining pH >7 during cyclization .

- Identification : LC-MS detects [M+Na]⁺ adducts of by-products, while ¹H NMR reveals characteristic deshielded protons in degraded oxazole .

Advanced: How does the compound’s crystal packing influence its physicochemical properties (e.g., solubility, stability)?

- Hirshfeld surface analysis : Reveals that >60% of interactions are H-bonding (e.g., sulfonamide O···H-N), contributing to low solubility. π-π stacking between oxazole and benzene rings enhances thermal stability (TGA decomposition >200°C) .

- Polymorphism screening : Slurry experiments in acetonitrile identify the most stable polymorph (Form I, P2₁/c space group), critical for patenting .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing EC₅₀ values to cisplatin .

- Membrane permeability : Caco-2 cell monolayers assess absorption potential (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .

Advanced: How can contradictory results in biological activity between studies be systematically addressed?

- Source analysis : Compare assay conditions (e.g., serum concentration in cell culture, which can alter compound stability) .

- Structural verification : Re-examine NMR/X-ray data to confirm batch consistency; impurities >2% can skew activity .

- Meta-analysis : Apply tools like RevMan to aggregate data from analogs (e.g., thiadiazole vs. oxadiazole derivatives), identifying trends masked in individual studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.